

Cyclohexylmethyl cyclohexanecarboxylate CAS number 2611-02-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Cyclohexylmethyl cyclohexanecarboxylate
Cat. No.:	B1582815

[Get Quote](#)

An In-depth Technical Guide to **Cyclohexylmethyl Cyclohexanecarboxylate** (CAS 2611-02-1)

Abstract

Cyclohexylmethyl cyclohexanecarboxylate, CAS Number 2611-02-1, is a diester of significant interest due to its unique molecular structure, which combines two cyclohexyl moieties. This structure imparts properties that make it a compelling candidate for investigation in materials science, specialty chemicals, and as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and robust methodologies for its analytical characterization using modern spectroscopic and chromatographic techniques. The document is intended for researchers, scientists, and professionals in drug development and chemical industries, offering foundational knowledge and practical, field-proven insights to facilitate further research and application development.

Chemical Identity and Physicochemical Properties

Cyclohexylmethyl cyclohexanecarboxylate (IUPAC Name: **cyclohexylmethyl cyclohexanecarboxylate**) is an ester with the molecular formula C₁₄H₂₄O₂. The molecule is formed from the esterification of cyclohexanecarboxylic acid and cyclohexanemethanol. Its identity is unequivocally established by its CAS registry number, 2611-02-1.

The presence of two bulky, non-polar cyclohexyl rings dictates its physical properties, suggesting low water solubility and a high affinity for organic solvents. These characteristics are pivotal for its potential applications as a plasticizer, lubricant, or specialty solvent.

Table 1: Physicochemical Properties of **Cyclohexylmethyl Cyclohexanecarboxylate**

Property	Value	Reference
CAS Number	2611-02-1	
Molecular Formula	C ₁₄ H ₂₄ O ₂	[1]
Molecular Weight	224.34 g/mol	[1]
IUPAC Name	cyclohexylmethyl cyclohexanecarboxylate	
Synonyms	Cyclohexanecarboxylic acid, cyclohexylmethyl ester; Cyclohexylmethyl cyclohexanoate	[2]
Boiling Point	288.7 ± 8.0 °C at 760 mmHg	[2]
Density	1.0 ± 0.1 g/cm ³	[2]
Melting Point	103-107°C	[2]
XLogP3-AA	4.6	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	4	

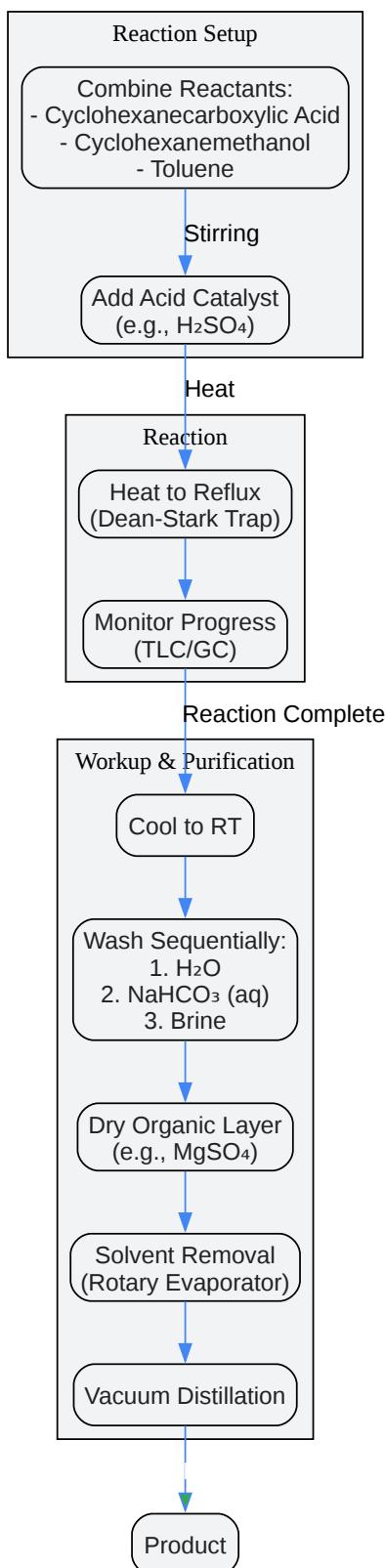
Synthesis and Purification: Fischer-Speier Esterification

The most direct and classical approach for synthesizing **Cyclohexylmethyl cyclohexanecarboxylate** is the Fischer-Speier esterification. This acid-catalyzed reaction

involves the condensation of cyclohexanecarboxylic acid with cyclohexanemethanol. The choice of a strong acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The reaction is reversible, and driving the equilibrium towards the product is essential for achieving a high yield. This is typically accomplished by removing water as it forms, often with a Dean-Stark apparatus, or by using an excess of one of the reactants.[3]

Detailed Experimental Protocol

Materials:


- Cyclohexanecarboxylic acid (1.0 eq)
- Cyclohexanemethanol (1.2 eq)
- Concentrated Sulfuric Acid (H_2SO_4) (0.1 eq) or p-Toluenesulfonic acid (p-TsOH)
- Toluene (as solvent and for azeotropic water removal)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add cyclohexanecarboxylic acid, cyclohexanemethanol, and toluene.
- Catalyst Addition: While stirring, cautiously add the strong acid catalyst (e.g., concentrated H_2SO_4) to the mixture.
- Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue reflux until no more water is collected, indicating the reaction is complete. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[4]

- Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]
- Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation to yield pure **Cyclohexylmethyl cyclohexanecarboxylate**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Cyclohexylmethyl cyclohexanecarboxylate**.

Analytical Characterization

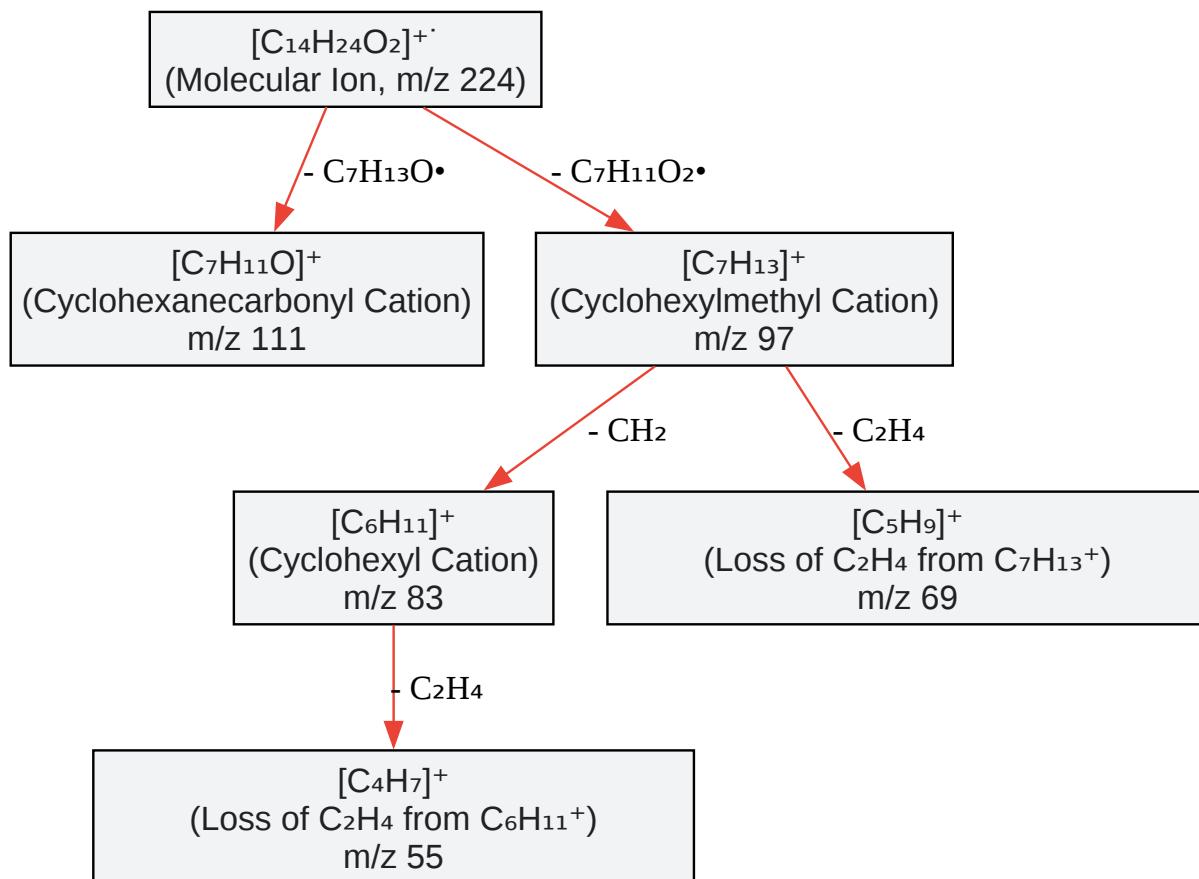
A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of **Cyclohexylmethyl cyclohexanecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural confirmation. The expected spectra are predicted based on the known chemical shifts of cyclohexyl moieties.[3][5]

Table 2: Predicted ^1H and ^{13}C NMR Data (in CDCl_3)

Technique	Predicted Chemical Shift (ppm)	Assignment
^1H NMR	~3.8-4.0 (d)	-O-CH ₂ -Cyclohexyl
	~2.2-2.4 (tt)	-CH-C=O
	~0.8-2.0 (m)	Cyclohexyl -CH ₂ - and -CH- protons
^{13}C NMR	~176	C=O (Ester)
	~68-70	-O-CH ₂ -Cyclohexyl
	~43	-CH-C=O
	~25-40	Cyclohexyl CH ₂ and CH carbons


Mass Spectrometry (MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method for both identification and purity analysis of this volatile ester.[6] Electron Ionization (EI) will induce predictable fragmentation patterns, which serve as a molecular fingerprint.

Expected Fragmentation: The primary fragmentation will involve cleavage of the ester bond. Key expected fragments include:

- McLafferty rearrangement: If sterically feasible, leading to a neutral alkene loss.

- Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
- Cleavage of the ester C-O bond: Generating the cyclohexanecarbonyl cation (m/z 111) and the cyclohexylmethyl radical, or the cyclohexylmethyl cation (m/z 97) and a neutral acid radical.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectral fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy

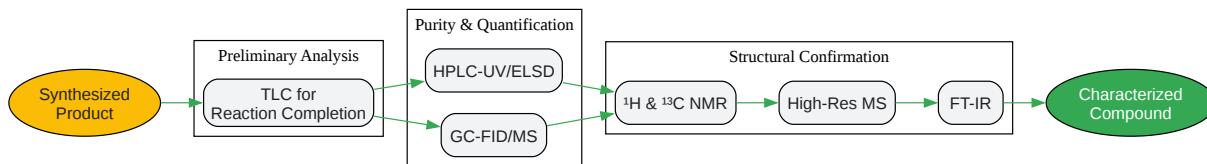

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum will be dominated by the absorptions from the ester group and the saturated rings.[\[6\]](#)[\[7\]](#)

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment	Intensity
2930-2850	C-H (sp ³) stretch (cyclohexyl rings)	Strong
1735-1730	C=O (ester) stretch	Strong, Sharp
1250-1150	C-O stretch (ester)	Strong
~1450	CH ₂ scissoring (cyclohexyl rings)	Medium

General Analytical Workflow

A systematic workflow ensures comprehensive characterization and quality control.

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of the title compound.

Potential Applications and Research Directions

While specific applications for **Cyclohexylmethyl cyclohexanecarboxylate** are not extensively documented, its structure suggests several areas for investigation, particularly in materials science and specialty chemicals.

- Plasticizer: Its high molecular weight, bulky aliphatic structure, and low volatility make it a potential candidate as a non-phthalate plasticizer for polymers like PVC, improving flexibility and durability.

- **Fragrance and Flavor:** Many esters with similar structures are used as fragrance and flavoring agents.^[8] The sensory properties of **Cyclohexylmethyl cyclohexanecarboxylate** could be evaluated for potential use in perfumery or as a food additive, pending toxicological assessment.
- **Specialty Solvent/Lubricant:** Its high boiling point and non-polar nature could make it suitable as a specialty solvent in high-temperature applications or as a base oil for synthetic lubricants.
- **Synthetic Intermediate:** The ester functionality can be readily transformed via reactions like hydrolysis, reduction, or aminolysis, making it a potentially useful building block for the synthesis of more complex molecules in the pharmaceutical or agrochemical industries.^[9]

Safety and Handling

According to available safety data, **Cyclohexylmethyl cyclohexanecarboxylate** presents no apparent significant hazards under normal laboratory conditions.^{[2][10]} However, as with any chemical, appropriate safety precautions are paramount.

- **Handling:** Use in a well-ventilated area. Avoid contact with skin, eyes, and mucous membranes by wearing standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[2]
- **Storage:** Store in a tightly sealed container in a cool, dry place.^[2] Stability may be compromised under humid conditions.^[2]
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids.^[2]

This guide provides a robust technical foundation for **Cyclohexylmethyl cyclohexanecarboxylate**. The detailed protocols and analytical insights are designed to empower researchers to confidently synthesize, characterize, and explore the potential of this intriguing molecule.

References

- BIOSYNCE. (n.d.). **Cyclohexylmethyl Cyclohexanecarboxylate** Cas 2611-02-1.
- Bare, T. M., & House, H. O. (1969). Methyl Ketones from Carboxylic Acids: Cyclohexyl Methyl Ketone. *Organic Syntheses*, 49, 81. doi:10.15227/orgsyn.049.0081.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75786, **Cyclohexylmethyl cyclohexanecarboxylate**.
- Palkem India. (n.d.). Methyl cyclohexanecarboxylate: An ester used primarily as an intermediate in organic synthesis.
- LookChem. (n.d.). Preparation of Cyclohexyl methyl ketone.
- Pharmaffiliates. (n.d.). CAS No : 2611-02-1 | Product Name : **Cyclohexylmethyl Cyclohexanecarboxylate**.
- Chemchart. (n.d.). **Cyclohexylmethyl cyclohexanecarboxylate** (2611-02-1).
- Wikipedia. (n.d.). Methyl cyclohexanecarboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20748, Methyl cyclohexanecarboxylate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85811, 2-Methylcyclohexanecarboxylic acid.
- ResearchGate. (n.d.). Mass spectra of 3-cyclohexylpropionic acid methyl ester, and....

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biosynce.com [biosynce.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl cyclohexanecarboxylate - Wikipedia [en.wikipedia.org]
- 9. caymanchem.com [caymanchem.com]
- 10. cyclohexylmethyl cyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]

- To cite this document: BenchChem. [Cyclohexylmethyl cyclohexanecarboxylate CAS number 2611-02-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582815#cyclohexylmethyl-cyclohexanecarboxylate-cas-number-2611-02-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com